4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile
Overview
Description
4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile is a chemical compound with the molecular formula C13H13N3O It features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile. The reaction proceeds through the formation of intermediates such as 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid and (Z)-4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobut-2-enoic acid . These intermediates are then further processed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioisostere for amides and esters, showing higher hydrolytic and metabolic stability. It has been tested for antitumor activity and exhibited promising results against various cancer cell lines.
Materials Science: The unique structure of the compound makes it suitable for use in the development of new materials with specific properties.
Biological Research: The compound’s interactions with biological targets are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. It acts as a selective inhibitor of the dopamine transporter and a partial agonist of the μ opioid receptor . These interactions contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring structure and exhibit a wide range of biological activities.
Phidianidines A and B: These natural products contain a 1,2,4-oxadiazole ring and have been studied for their selective inhibition of the dopamine transporter.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-13(2,3)12-15-11(17-16-12)10-6-4-9(8-14)5-7-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCNCHBSTYIKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193408 | |
Record name | 4-[3-(1,1-Dimethylethyl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-95-9 | |
Record name | 4-[3-(1,1-Dimethylethyl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(1,1-Dimethylethyl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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